2-isonicotinoyl-N-phenylhydrazinecarbothioamide

Overview

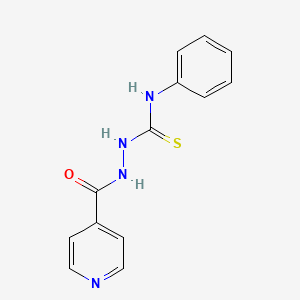

Description

2-Isonicotinoyl-N-phenylhydrazinecarbothioamide (C₁₃H₁₁N₄OS) is a hydrazinecarbothioamide derivative characterized by a pyridine ring (isonicotinoyl group) linked to a phenyl-substituted thiosemicarbazide moiety. It serves as a versatile precursor in synthesizing heterocyclic compounds, including triazoles and Mannich bases, with applications in medicinal chemistry and materials science . Its structure enables coordination with metal ions, forming complexes studied for optical properties and cytotoxicity . Additionally, it exhibits corrosion inhibition properties for mild steel in acidic environments, supported by experimental and computational studies .

Preparation Methods

Synthetic Routes

The synthesis of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide typically involves the reaction of isonicotinic acid hydrazide with phenyl isothiocyanate. The following sections detail the common methodologies employed in its preparation.

Reaction Conditions

- Reagents : The primary reagents used in the synthesis are:

- Isonicotinic acid hydrazide

- Phenyl isothiocyanate

- Solvents : Common solvents include dimethylformamide (DMF) and ethanol, which facilitate the reaction and product solubility.

General Procedure

Dissolution : Isonicotinic acid hydrazide (0.1 mol) is dissolved in a suitable solvent (e.g., ethanol or DMF).

Addition of Isothiocyanate : Phenyl isothiocyanate (0.1 mol) is added dropwise to the solution.

Reflux : The mixture is refluxed for several hours (typically 4-10 hours), allowing the reaction to proceed to completion.

Cooling and Filtration : After refluxing, the mixture is cooled, and the product is filtered out.

Washing and Drying : The crude product is washed with ethanol to remove impurities and then dried.

Purification : The final product is purified through recrystallization from DMF or another suitable solvent to obtain high-purity crystals.

Yield and Purity

The yield of this compound can vary based on reaction conditions such as temperature, time, and solvent choice. Typical yields reported in literature range from 60% to 85%, depending on the optimization of these parameters.

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity:

- Spectroscopic Methods :

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure through chemical shift analysis.

- Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.

- Mass Spectrometry (MS) : Provides molecular weight confirmation and structural insights.

Comparative Analysis of Synthesis Methods

Different studies have reported variations in synthesis methods for similar compounds, emphasizing the versatility of thiosemicarbazide derivatives:

| Study | Methodology | Yield | Characterization Techniques |

|---|---|---|---|

| Study A | Reflux with ethanol | 75% | NMR, IR, MS |

| Study B | DMF solvent system | 80% | NMR, IR |

| Study C | Alternative solvents | 70% | NMR, IR, UV-Vis |

This table illustrates variations in methodologies that can impact yield and characterization outcomes.

Chemical Reactions Analysis

Types of Reactions

2-Isonicotinoyl-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Scientific Research Applications

2-Isonicotinoyl-N-phenylhydrazinecarbothioamide has been investigated for various applications:

Chemistry

- Building Block : It serves as a versatile building block for synthesizing more complex molecules.

- Reagent : Utilized in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biological Applications

- Antimicrobial Activity : Studies indicate potential antimicrobial properties against various pathogens.

- Anticancer Properties : Research has shown that the compound exhibits cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .

Medical Applications

- Therapeutic Agent : Ongoing research aims to explore its efficacy as a therapeutic agent for diseases such as cancer and infections caused by resistant bacteria .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes, including urease and inflammatory pathways .

Industrial Applications

- Material Development : Used in the development of new materials and as an intermediate in pharmaceutical production.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on HepG2 liver cancer cells. The compound demonstrated an IC50 value of 2.57 µM, indicating potent anticancer activity without significant toxicity to normal cells .

Case Study 2: Antimicrobial Effects

Research evaluating the antimicrobial activity of this compound against various bacterial strains showed promising results, with effective inhibition observed at low concentrations. This highlights its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Corrosion Inhibition Performance

Table 3: Corrosion Inhibition Efficiency in 1 M HCl (Mild Steel)

- Mechanistic Superiority : The compound’s thioamide and pyridine groups facilitate strong chemisorption, outperforming clotrimazole and rivaling acetylthiophene derivatives . Quantum calculations confirm high adsorption energy (-345 kJ/mol) and electron donation capacity .

Structural and Crystallographic Insights

- The dimethylformamide hemisolvate of this compound crystallizes in a monoclinic system, with intermolecular hydrogen bonds enhancing stability . This contrasts with simpler analogs (e.g., N-methyl derivatives), which lack documented crystallographic data .

Biological Activity

2-Isonicotinoyl-N-phenylhydrazinecarbothioamide (C13H12N4OS) is a compound with significant potential in biological research, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include isonicotinoyl and phenylhydrazinecarbothioamide moieties. Recent studies have highlighted its promising biological activities, including antimicrobial and anticancer properties.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of isonicotinic acid hydrazide with phenyl isothiocyanate in a solvent such as dimethylformamide (DMF). The reaction conditions are crucial for optimizing yield and purity, often involving recrystallization for purification .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study reported that derivatives synthesized from this compound showed varying degrees of antimicrobial activity against several bacterial strains. The results indicated that most derivatives displayed good to moderate activity, suggesting that modifications to the structure could enhance efficacy .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Activity Level | Target Organisms |

|---|---|---|

| Compound 1 | Good | E. coli, S. aureus |

| Compound 2 | Moderate | P. aeruginosa |

| Compound 3 | Poor | C. albicans |

Anticancer Properties

In addition to its antimicrobial effects, there is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those associated with the inhibition of certain enzymes critical for cancer cell survival .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. These interactions may lead to the inhibition of key enzymes or disruption of cellular processes essential for microbial growth or cancer cell viability. Further studies are necessary to elucidate these mechanisms in detail .

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of several derivatives against common pathogens, revealing that modifications to the hydrazine moiety significantly impacted activity levels.

- Anticancer Activity Assessment : In vitro tests on human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased rates of apoptosis compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-isonicotinoyl-N-phenylhydrazinecarbothioamide, and how can reaction conditions be optimized?

- The compound is synthesized via condensation of isonicotinohydrazide with phenyl isothiocyanate under reflux in ethanol, followed by recrystallization from dimethylformamide (DMF) . Key parameters affecting yield include reaction time (4–6 hours), solvent polarity, and stoichiometric ratios of reactants. Optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent choice, and catalyst presence .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Identifies functional groups via peaks at ~3237 cm⁻¹ (N-H stretch), 1686 cm⁻¹ (C=O amide), and 1182 cm⁻¹ (C=S) .

- XRD : Resolves crystal structure; for example, monoclinic systems with space group P2₁/c and refinement using SHELXL .

- NMR : Confirms molecular connectivity through signals for pyridine protons (δ 8.5–8.7 ppm) and phenyl groups (δ 7.2–7.5 ppm) .

Q. How is the corrosion inhibition efficiency of this compound evaluated experimentally for mild steel in acidic media?

- Gravimetric analysis : Measures weight loss of steel coupons in 1M HCl with/without inhibitor over 24–72 hours .

- Electrochemical methods : Potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) quantify corrosion current density and charge-transfer resistance . Efficiency (η%) is calculated using:

where is corrosion current density .

Q. What biological activities have been reported for derivatives of this compound?

- Derivatives like 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol exhibit antimicrobial activity against S. aureus and E. coli via in vitro disk diffusion assays (MIC values: 12.5–50 µg/mL) . Metal complexes of the compound show enhanced DNA-binding affinity (e.g., UV-Vis titration with CT-DNA, – M⁻¹) and superoxide dismutase (SOD) mimicry .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical corrosion inhibition data?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO energy gap < 4 eV indicates high reactivity) and Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulates adsorption on Fe(110) surfaces; binding energy > 150 kJ/mol correlates with strong inhibitor-surface interactions . Discrepancies arise from solvent effects or protonation states in acidic media, requiring explicit solvation models in simulations .

Q. What strategies address low crystallinity or twinning in single-crystal X-ray diffraction studies of this compound?

- Crystal engineering : Use polar solvents (DMF, DMSO) to improve crystal packing. For twinned crystals, SHELXL’s TWIN/BASF commands refine twin fractions and HKLF 5 datasets . Disorder in the phenyl ring can be modeled using PART/SUMP restraints .

Q. How do structural modifications of this compound enhance its bioactivity?

- Alkylation/Mannich reactions : Introduce alkyl chains (e.g., methyl, ethyl) or amine groups to improve lipophilicity and membrane permeability . For example, Mannich derivatives show 2-fold higher cytotoxicity (IC₅₀ = 8.2 µM) against MCF-7 cells compared to the parent compound .

- Metal complexation : Cu(II) and Co(II) complexes enhance DNA cleavage via oxidative pathways (e.g., hydroxyl radical generation in gel electrophoresis assays) .

Q. What experimental and computational approaches validate the adsorption mechanism of this compound on metal surfaces?

- Langmuir isotherm : Fit gravimetric data to assess monolayer adsorption (slope ≈ 1 indicates physisorption) .

- Atomic Force Microscopy (AFM) : Visualizes surface roughness reduction (Ra < 50 nm with inhibitor vs. >200 nm without) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Hybrid simulations clarify electron transfer at inhibitor-metal interfaces .

Q. How can researchers reconcile conflicting reports on the temperature dependence of corrosion inhibition efficiency?

- Thermodynamic analysis : Calculate ΔG°ads; values < −20 kJ/mol suggest chemisorption (e.g., −32.5 kJ/mol for this compound at 318 K) . Contradictions may arise from competing adsorption/desorption kinetics at elevated temperatures, requiring Arrhenius plots to determine activation energy () .

Q. What methodologies optimize the compound’s solubility and stability in biological assays?

- Co-solvency : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .

- Lyophilization : Stabilize the compound for long-term storage; FT-IR confirms no degradation after reconstitution .

- Microencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability (e.g., 85% encapsulation efficiency) .

Properties

IUPAC Name |

1-phenyl-3-(pyridine-4-carbonylamino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c18-12(10-6-8-14-9-7-10)16-17-13(19)15-11-4-2-1-3-5-11/h1-9H,(H,16,18)(H2,15,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEQICJHJBGISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6954-50-3 | |

| Record name | NSC37545 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.